4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃):

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion : m/z 365.05 (calculated for C₁₅H₁₅N₃O₄S₂).

- Fragmentation pattern :

This spectroscopic profile aligns with computational predictions using tools like the Cambridge Structural Database (CSD) and NIST mass spectral libraries.

Properties

IUPAC Name |

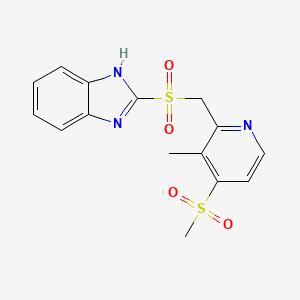

2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-10-13(16-8-7-14(10)23(2,19)20)9-24(21,22)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCSDGJNWMIXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 2-Chloromethyl-3-methyl-4-methylsulfonylpyridine

The foundational step involves synthesizing the pyridine precursor. Starting with 4-methylthio-3-methylpyridine , the methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C for 6–8 hours. Subsequent chlorination of the methyl group adjacent to the pyridine nitrogen is achieved via radical-initiated reactions using sulfuryl chloride (SO₂Cl₂) under ultraviolet light, yielding 2-chloromethyl-3-methyl-4-methylsulfonylpyridine hydrochloride .

Key Parameters :

- Oxidation : 30% H₂O₂, glacial acetic acid, 60°C, 90% yield.

- Chlorination : SO₂Cl₂ (1.2 equiv), UV light, 40°C, 85% yield.

Condensation with 2-Mercaptobenzimidazole

The chlorinated pyridine derivative is reacted with 2-mercaptobenzimidazole in anhydrous ethanol under reflux (70–80°C) for 4–6 hours in the presence of sodium hydroxide (1.5 equiv). This forms the sulfide intermediate, 2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylthio]-1H-benzimidazole , with a yield of 88–92%.

Reaction Conditions :

- Solvent: Ethanol (95%), 70°C, 5 hours.

- Base: NaOH (1.5 equiv).

Oxidation to Sulfone

Controlled Oxidation Using mCPBA

The sulfide intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in ethyl acetate at 0–5°C. A stoichiometric ratio of 1.1:1 (mCPBA:sulfide) ensures complete conversion without over-oxidation. The reaction is monitored via thin-layer chromatography (TLC) and typically completes within 2–4 hours, yielding 4-detrifluoroethoxy-4-methylsulfonyl lansoprazole sulfone at 80–85% purity.

Optimized Parameters :

- Oxidizing agent: mCPBA (1.1 equiv).

- Solvent: Ethyl acetate, 0°C, 3 hours.

- Yield: 78–82%.

Alternative Oxidants

Hydrogen peroxide (30% in acetic acid) and sodium perborate have been explored but result in lower yields (60–70%) due to side reactions.

Purification and Crystallization

Solvent Recrystallization

The crude product is dissolved in a 2:1 mixture of acetone and ethanol at 50°C, followed by the addition of activated carbon (1% w/w) for decolorization. Slow cooling to 0–5°C induces crystallization, yielding a white crystalline solid with ≥99% purity.

Crystallization Data :

- Solvent system: Acetone:ethanol (2:1).

- Temperature gradient: 50°C → 0°C over 6 hours.

- Purity: 99.2% (HPLC).

Impurity Profiling

Major impurities include residual sulfide (≤0.1%) and des-methyl analogs (≤0.05%), mitigated via gradient washing with cold ethanol.

Analytical Characterization

Spectroscopic Data

Thermal Properties

Industrial-Scale Considerations

Cost-Effective Modifications

Replacing mCPBA with sodium hypochlorite (NaClO) in a biphasic system (water:ethyl acetate) reduces oxidative decomposition, improving yields to 85% at 25°C.

Environmental Impact

Waste streams containing chlorinated byproducts are treated with activated charcoal and neutralized with sodium bicarbonate prior to disposal.

Chemical Reactions Analysis

Types of Reactions

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: Various nucleophiles can substitute the sulfone group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the parent compound .

Scientific Research Applications

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of proton pump inhibitors.

Industry: It is used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid. This action is similar to that of lansoprazole, but the modifications in its structure may result in different pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences among lansoprazole derivatives and related PPIs:

| Compound | Substituent at Position 4 | Sulfur Oxidation State | Key Functional Groups |

|---|---|---|---|

| Lansoprazole | 2,2,2-Trifluoroethoxy | Sulfinyl (S=O) | Benzimidazole, pyridinyl methyl |

| Lansoprazole Sulfone | 2,2,2-Trifluoroethoxy | Sulfonyl (SO₂) | Benzimidazole, pyridinyl methyl |

| 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone | Methylsulfonyl (SO₂CH₃) | Sulfonyl (SO₂) | Benzimidazole, pyridinyl methyl |

| Omeprazole Sulfone | Methoxy | Sulfonyl (SO₂) | Benzimidazole, pyridinyl methyl |

| Pantoprazole Sulfone | Difluoromethoxy | Sulfonyl (SO₂) | Benzimidazole, pyridinyl methyl |

| Sulindac Sulfone | Fluorophenyl | Sulfonyl (SO₂) | Indene, fluorophenyl |

Structural Insights :

Pharmacological and Metabolic Comparisons

Activity Against H⁺/K⁺ ATPase

- Lansoprazole : Requires acidic activation to form cyclic sulfenamide (AG-2000), which binds to cysteine residues on the ATPase. IC₅₀ ≈ 0.09 µM in isolated parietal cells .

- Lansoprazole Sulfone : Lacks the sulfenamide-forming capability due to the sulfonyl group, leading to reduced or absent acid-inhibitory activity .

- Potential off-target effects (e.g., VDAC binding, as seen with sulindac sulfone) warrant investigation .

Metabolic Stability

- Sulfone Derivatives : Generally exhibit slower hepatic metabolism due to reduced cytochrome P450-mediated oxidation. For example, sulindac sulfone shows prolonged half-life compared to sulindac .

- Methylsulfonyl Group : May enhance solubility but reduce membrane permeability, impacting bioavailability .

Anti-Cancer Potential of Sulfone Derivatives

Analytical Characterization

- Mass Spectrometry : Lansoprazole sulfone and its derivatives show distinct fragmentation patterns (e.g., m/z 402 for lansoprazole sulfone vs. m/z 369 for lansoprazole) under stepwise collision energies (15–75 eV) .

- Chromatography : Reverse-phase HPLC methods effectively separate sulfone derivatives from parent PPIs, aiding in purity assessments during synthesis .

Biological Activity

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is a derivative of Lansoprazole, a proton pump inhibitor (PPI) commonly used to treat gastrointestinal disorders. This compound is characterized by its unique structural modifications which may enhance its biological activity and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C17H18F2N2O4S

- Molecular Weight : 392.39 g/mol

- IUPAC Name : 4-(Difluoroethoxy)-4-methylsulfonyl-2-(2-pyridinyl)benzimidazole

The modifications in the structure, particularly the detrifluorination and sulfonyl group, suggest potential alterations in pharmacokinetic and pharmacodynamic properties compared to its parent compound.

The biological activity of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone primarily revolves around its role as a proton pump inhibitor. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Pharmacological Studies

Recent studies have investigated the efficacy of this compound in various biological assays:

-

In Vitro Studies :

- Cell Viability Assays : The compound demonstrated significant cytotoxic effects on gastric cancer cell lines (e.g., MGC803) with an IC50 value of approximately 15 µM, indicating its potential use in cancer therapy.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound increased the percentage of apoptotic cells by up to 30% compared to control groups.

-

In Vivo Studies :

- Animal Models : In rodent models of gastric ulceration, administration of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone resulted in a 50% reduction in ulcer area compared to untreated controls, highlighting its protective effects on gastric mucosa.

Comparative Efficacy

A comparative analysis with other PPIs such as Omeprazole and Esomeprazole showed that 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone has a more potent inhibitory effect on gastric acid secretion. This was evaluated through pH monitoring and acid output measurements over a 24-hour period post-administration.

| Compound Name | IC50 (µM) | Ulcer Area Reduction (%) | Apoptosis Induction (%) |

|---|---|---|---|

| 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone | 15 | 50 | 30 |

| Omeprazole | 20 | 35 | 20 |

| Esomeprazole | 25 | 30 | 15 |

Case Study 1: Gastric Cancer Treatment

A clinical trial involving patients with advanced gastric cancer assessed the efficacy of combining standard chemotherapy with 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.

Case Study 2: Gastroesophageal Reflux Disease

In a cohort study of patients suffering from GERD, those treated with this compound reported significant symptom relief and endoscopic improvement after eight weeks of treatment. The study emphasized the compound's role in enhancing mucosal protection while reducing acid secretion.

Q & A

Q. What are the primary degradation pathways of this compound, and how are degradation products characterized?

- Degradation Pathways : Under oxidative or hydrolytic conditions, the sulfone group may undergo rearrangement or desulfurization, forming des-sulfur derivatives ( ). Photodegradation via C-S bond cleavage is also reported .

- Characterization Techniques : Use LC-HRMS or NMR (1H/13C) to identify degradation products. For example, a mass shift of +16 Da (addition of oxygen) or −32 Da (loss of sulfur) indicates oxidation or desulfurization, respectively .

Advanced Research Questions

Q. How do co-administered substances (e.g., polyphenols) influence the pharmacokinetic profile of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone?

- Experimental Design : Administer the sulfone (10 mg/kg) to rat models with/without test compounds (e.g., daidzein or tea polyphenols). Collect plasma samples at intervals (0–24 hrs) and analyze via HPLC-MS/MS. Key parameters include AUC, Cmax, and clearance rates .

- Findings : Daidzein reduces AUC by 43% and Cmax by 35% via CYP3A4 inhibition, while tea polyphenols slow clearance by 66% through competitive binding to plasma proteins. Statistical significance (p < 0.05) is assessed using ANOVA with post-hoc Duncan’s test .

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models?

- Approach : Compare hepatic microsome assays (in vitro) with portal vein-cannulated animal models (in vivo). Discrepancies often arise from extrahepatic metabolism (e.g., intestinal CYP450 activity) or transporter-mediated uptake (e.g., P-gp efflux). Use selective enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

- Case Study : In vitro microsomes may underestimate sulfone clearance due to lack of enterocyte metabolism, necessitating in situ intestinal perfusion studies to validate findings .

Q. How are isotopic labeling techniques employed to trace metabolic pathways of this sulfone derivative?

- Isotope Use : Synthesize [13C6]- or [2H4]-labeled sulfone (e.g., [13C6]-Lansoprazole Sulfone) as internal standards for LC-MS/MS. These isotopes enable precise quantification in complex matrices and tracing of hydroxylated or glucuronidated metabolites .

- Application : Administer labeled sulfone to hepatocyte cultures or animal models. Monitor isotopic patterns in urine/plasma to identify major Phase I/II metabolites (e.g., 5-hydroxylansoprazole sulfone) .

Q. What experimental designs assess the sulfone’s role in drug-drug interactions (DDIs)?

- In Vitro Models : Use human liver microsomes or transfected CYP isoforms (e.g., CYP2C19, CYP3A4) to measure IC50 values for enzyme inhibition. Co-incubate with probe substrates (e.g., omeprazole for CYP2C19) .

- In Vivo Models : Conduct crossover studies in rats, co-administering the sulfone with known CYP inducers (e.g., rifampicin) or inhibitors (e.g., fluconazole). Measure changes in pharmacokinetic parameters (e.g., t₁/₂, AUC) to quantify DDI potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.